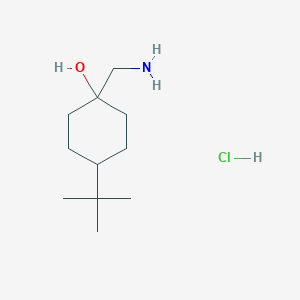

1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol hydrochloride

Descripción general

Descripción

“1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol hydrochloride” is a chemical compound with the molecular formula C7H16ClNO . It is used in the synthesis of 1-aminomethyl-1-cyclohexanolarachidonylamide .

Synthesis Analysis

The synthesis of similar compounds has been described in various patents. For instance, a method of producing gabapentin (1-amino-methyl)-1-cyclohexaneacetic acid) from its hydrochloric salt in an anhydrous medium has been patented . Another patented process involves the reaction of a mixture of acetic anhydride/ammonium acetate with 1,1-cyclohexane-diacetic acid to yield 3,3-pentamethylene glutarimide .Chemical Reactions Analysis

Amines, such as “1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol hydrochloride”, can undergo various chemical reactions. For example, they can form imine derivatives when they react with aldehydes and ketones .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Chemical transformations utilizing similar cyclohexane derivatives showcase their importance in organic synthesis. For instance, asymmetric hydrovinylation reactions involving 1-vinylcycloalkenes demonstrate the utility of cyclohexane derivatives in achieving regio- and enantioselective synthesis, indicating potential application in the synthesis of complex organic molecules (Jordan P. Page & T. V. RajanBabu, 2012).

Polymer Science

Cyclohexane derivatives have been utilized in the synthesis of novel polymers with desirable properties. The creation of aromatic poly(bisbenzothiazole)s from monomers bearing the cyclohexane structure demonstrates their role in developing materials with good solubility and thermal stability, important for various industrial applications (Wei Huang, Hongjie Xu, & Jie Yin, 2006).

Material Science and Nanotechnology

In material science, cyclohexane derivatives contribute to the development of nanomaterials and their applications. For example, the generation of starch nanoparticles using ionic liquid-based microemulsion systems showcases the potential of cyclohexane derivatives in enhancing drug delivery systems (Xing Wang et al., 2016).

Medicinal Chemistry

While avoiding specifics on drug use and dosage, the structural manipulation of cyclohexane derivatives has been explored for creating new medicinal compounds. The synthesis and characterization of novel amino acid bearing Schiff base ligands derived from cyclohexane for antimicrobial and enzyme inhibition activities highlight their potential in drug development (M. Ikram et al., 2015).

Catalysis and Green Chemistry

Cyclohexane derivatives play a role in catalysis, particularly in green chemistry applications. The use of tert-butyl-substituted cyclohexa-1,4-dienes as isobutane equivalents in transfer hydro-tert-butylation of alkenes represents an innovative approach to incorporating tertiary alkyl groups into carbon frameworks, demonstrating the compound's utility in sustainable chemical synthesis (Sebastian Keess & M. Oestreich, 2017).

Safety And Hazards

Propiedades

IUPAC Name |

1-(aminomethyl)-4-tert-butylcyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO.ClH/c1-10(2,3)9-4-6-11(13,8-12)7-5-9;/h9,13H,4-8,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUIOCMCKBHUQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](/img/structure/B1524889.png)

![8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1524894.png)

amine](/img/structure/B1524895.png)

![9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one](/img/structure/B1524898.png)

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1524906.png)

![2-amino-N,3-dimethyl-N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}butanamide](/img/structure/B1524907.png)